molecular formula C21H24N4O3 B12539469 6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine CAS No. 663597-19-1

6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine

Cat. No.: B12539469
CAS No.: 663597-19-1
M. Wt: 380.4 g/mol
InChI Key: VKXNWSPSWLFVBH-UHFFFAOYSA-N
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Description

6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine is a complex organic compound with a molecular formula of C21H24N4O3 It is characterized by the presence of a quinazoline core, a nitro group, and a pentyloxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by nitration and subsequent substitution reactions to introduce the pentyloxyphenyl group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale and desired properties of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield a variety of functionalized quinazolinamines .

Scientific Research Applications

6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The quinazoline core may also interact with enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Quinazolinamine: Lacks the nitro and pentyloxyphenyl groups, resulting in different chemical properties.

    6-Nitroquinazoline: Similar nitro group but lacks the pentyloxyphenyl substituent.

    N-[2-(4-Phenyl)ethyl]quinazolinamine: Similar structure but without the nitro group.

Uniqueness

6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine is unique due to the combination of its nitro group, pentyloxyphenyl substituent, and quinazoline core. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

CAS No.

663597-19-1

Molecular Formula

C21H24N4O3

Molecular Weight

380.4 g/mol

IUPAC Name

6-nitro-N-[2-(4-pentoxyphenyl)ethyl]quinazolin-4-amine

InChI

InChI=1S/C21H24N4O3/c1-2-3-4-13-28-18-8-5-16(6-9-18)11-12-22-21-19-14-17(25(26)27)7-10-20(19)23-15-24-21/h5-10,14-15H,2-4,11-13H2,1H3,(H,22,23,24)

InChI Key

VKXNWSPSWLFVBH-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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